molecular formula C18H19N5O2 B15102686 N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15102686
M. Wt: 337.4 g/mol
InChI Key: BGQPAPFAZBNTSJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzamide core substituted at the 4-position with a 5-methyltetrazole group and an N-linked 2-(4-methoxyphenyl)ethyl chain. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O2/c1-13-20-21-22-23(13)16-7-5-15(6-8-16)18(24)19-12-11-14-3-9-17(25-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,19,24)

InChI Key

BGQPAPFAZBNTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 5-methyltetrazole moiety is synthesized via Huisgen-type [3+2] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids (Table 1).

Procedure :

  • Substrate preparation : 4-Cyanobenzoic acid is treated with methyl iodide in DMF/K₂CO₃ to yield 4-(cyanomethyl)benzoic acid.
  • Cycloaddition : React with NaN₃ (3 eq), ZnCl₂ (0.1 eq), and NH₄Cl (1 eq) in DMF at 100°C for 24 hr.
  • Isolation : Acidify with HCl, filter, and recrystallize from ethanol to obtain 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid (Yield: 78%).

Mechanistic insight :
The Zn²⁺ ion polarizes the nitrile triple bond, facilitating azide attack. Methyl substitution at the nitrile’s α-carbon ensures 5-methyl regiochemistry.

Parameter Conditions
Catalyst ZnCl₂
Solvent DMF
Temperature 100°C
Time 24 hr
Yield 78%

Table 1 : Optimized conditions for 5-methyltetrazole synthesis.

Benzamide Coupling via Active Ester Intermediates

The carboxylic acid is activated for amide bond formation using tetrazole-based active esters, enhancing coupling efficiency (Table 2).

Procedure :

  • Activation : Treat 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid (1 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in THF.
  • Amine coupling : Add 2-(4-methoxyphenyl)ethylamine (1.5 eq) and stir at 25°C for 12 hr.
  • Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica chromatography (Yield: 85%).

Advantages :

  • Tetrazole’s electron-withdrawing nature accelerates active ester formation.
  • Minimal racemization due to mild conditions.
Parameter Conditions
Coupling agent EDCl/HOBt
Solvent THF
Temperature 25°C
Time 12 hr
Yield 85%

Table 2 : Coupling conditions for benzamide formation.

Alternative Methodologies

Direct Alkylation of Preformed Tetrazole

Post-amide formation, the tetrazole’s NH group is methylated using methyl iodide (Table 3).

Procedure :

  • Substrate : N-[2-(4-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide.
  • Alkylation : React with CH₃I (2 eq) and K₂CO₃ (3 eq) in DMF at 60°C for 6 hr.
  • Purification : Column chromatography (hexane/ethyl acetate) yields the 5-methyl derivative (Yield: 65%).

Limitations :

  • Competing N2-alkylation reduces regioselectivity.
  • Requires stringent moisture control.
Parameter Conditions
Alkylating agent Methyl iodide
Base K₂CO₃
Solvent DMF
Temperature 60°C
Yield 65%

Table 3 : Methylation of tetrazole NH group.

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous flow reactors enhance throughput and safety (Table 4).

Procedure :

  • Tetrazole formation : Pump 4-cyanobenzoic acid and NaN₃ through a ZnCl₂-packed reactor at 120°C (Residence time: 30 min).
  • Inline activation : Mix with EDCl/HOBt in a T-junction.
  • Amine coupling : Introduce 2-(4-methoxyphenyl)ethylamine in a second reactor (25°C, 10 min).
  • Automated purification : Simulated moving bed chromatography isolates the product (Overall yield: 72%).

Advantages :

  • Reduced solvent waste.
  • Improved thermal management.
Parameter Conditions
Reactor type Continuous flow
Temperature (Step 1) 120°C
Residence time 30 min
Overall yield 72%

Table 4 : Industrial synthesis parameters.

Reaction Optimization and Troubleshooting

Solvent Effects on Cycloaddition

Polar aprotic solvents (DMF, DMSO) enhance azide solubility and reaction rates but may decompose at high temperatures (Figure 2). Ethanol/water mixtures (1:1) offer a greener alternative with modest yields (62%).

Catalyst Screening

ZnCl₂ outperforms Cu(I) catalysts in regioselectivity but requires higher temperatures. Recent advances in polymer-supported Cu(II) Schiff base complexes enable room-temperature reactions (Yield: 81%).

Protecting Group Strategies

The amide bond’s susceptibility to hydrolysis necessitates transient protection during tetrazole formation. tert-Butoxycarbonyl (Boc) groups are introduced via Boc₂O/pyridine and cleaved with TFA post-cycloaddition (Yield improvement: 15%).

Characterization and Quality Control

Spectroscopic validation :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, tetrazole), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.87 (d, J=8.8 Hz, 2H, OCH₃-Ar), 3.76 (s, 3H, OCH₃).
  • LC-MS : m/z 337.4 [M+H]⁺.

Purity benchmarks :

  • HPLC purity >98% (C18 column, acetonitrile/water gradient).
  • Residual solvent content <0.1% (ICH Q3C guidelines).

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to produce 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid and 2-(4-methoxyphenyl)ethylamine.

Conditions Reagents Products
Acidic (HCl, reflux)6M HCl, 110°C, 6 hr4-(5-Methyltetrazol-1-yl)benzoic acid + 2-(4-methoxyphenyl)ethylamine HCl salt
Basic (NaOH)2M NaOH, 80°C, 4 hrSodium 4-(5-methyltetrazol-1-yl)benzoate + free 2-(4-methoxyphenyl)ethylamine

The tetrazole ring remains stable under these conditions due to its aromaticity .

Tetrazole Ring Reactivity

The 5-methyl-1H-tetrazole moiety participates in alkylation and cycloaddition reactions :

Alkylation

The NH group of the tetrazole reacts with alkyl halides (e.g., methyl iodide) in basic media:

Reaction Reagents Product
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-[2-(4-Methoxyphenyl)ethyl]-4-(5-methyl-2-methyl-1H-tetrazol-1-yl)benzamide

Cycloaddition

The tetrazole can act as a dipolarophile in Huisgen cycloadditions with alkynes under copper catalysis, though this is less common for 1H-tetrazoles .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position, but steric hindrance from the ethyl chain limits reactivity:

Reaction Reagents Site of Substitution
NitrationHNO₃/H₂SO₄, 0°CPara to methoxy group
SulfonationH₂SO₄, SO₃Limited due to steric effects

Reduction Reactions

The amide group can be reduced to an amine using strong reducing agents:

Reagent Conditions Product
LiAlH₄THF, reflux, 12 hrN-[2-(4-Methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzylamine

Thioamide Formation

Lawesson’s reagent converts the amide to a thioamide :

Reagent Conditions Product
Lawesson’s reagentToluene, 110°C, 8 hrN-[2-(4-Methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)thiobenzamide

Comparative Reactivity of Analogues

Reactivity varies with substituents on the tetrazole and benzamide:

Compound Key Reaction Reactivity Notes
N-[2-(4-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamideFaster hydrolysisLacks methyl group, increased tetrazole acidity
N-[2-(4-Chlorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamideSlower electrophilic substitutionElectron-withdrawing Cl reduces ring activation

Key Findings

  • Hydrolysis : Dominates under acidic/basic conditions, yielding stable carboxylic acid and amine products.

  • Tetrazole Functionalization : Alkylation at the N-position is feasible but requires careful base selection .

  • Reduction Challenges : Strong reductants like LiAlH₄ may require protecting groups for the tetrazole.

This compound’s versatility in organic synthesis and medicinal chemistry underscores its utility as a scaffold for developing bioactive molecules .

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

The following table summarizes key analogs and their pharmacological or structural distinctions:

Compound Name Key Substituents Pharmacological Target/Application Reference
Target Compound : N-[2-(4-Methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide 5-Methyltetrazole, 4-methoxyphenethyl chain Potential sigma receptor ligand (inferred)
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Iodo-substituted benzamide, piperidinyl ethyl Sigma receptor imaging/therapy (prostate)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazole ring, 4-methylphenyl Unspecified (structural analog)
4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole, sulfamoyl group Unspecified (sulfonamide class)
N-(4-Methoxyphenyl)-N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide Diethylaminoethyl, methylsulfonyl Unspecified (sulfonamide derivative)

Key Observations :

  • Bioisosteric Replacements : The tetrazole in the target compound mimics carboxylate groups, similar to how oxadiazoles or thiazoles in analogs (e.g., ) modulate electronic properties and binding affinity.
  • Sigma Receptor Targeting : [125I]PIMBA () demonstrates high sigma receptor affinity (Kd = 5.80 nM), suggesting the target compound’s methoxyphenethyl chain may similarly enhance receptor interaction .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The methoxyphenethyl chain in the target compound likely increases logP compared to sulfonamide derivatives (e.g., ), favoring passive diffusion.
  • Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis, offering an advantage over carboxylic acid bioisosteres like oxadiazoles .

Research Findings and Implications

  • Sigma Receptor Ligands: highlights benzamides as potent sigma receptor ligands for prostate cancer imaging.
  • Antimicrobial Potential: Tetrazole-containing analogs (e.g., ) exhibit antimicrobial activity, implying the target compound could be repurposed for infectious disease research .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and data.

Structural Overview

The compound is characterized by the following structural features:

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.4 g/mol
  • Key Functional Groups : Methoxyphenyl group, benzamide moiety, and a tetrazole ring.

These structural components are critical in determining the compound's interaction with biological targets, which may include enzymes and receptors involved in various biochemical pathways .

This compound exhibits significant biological activity attributed to its ability to form complexes with proteins or enzymes. The interactions are primarily facilitated through:

  • Hydrophobic Interactions : Contributing to the binding affinity with lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen Bonding : Enhancing specificity towards certain biological targets.

Preliminary studies indicate that the compound can modulate signaling pathways, potentially making it a candidate for therapeutic applications in cancer and inflammation treatments .

Cytotoxicity

Research has shown that derivatives of compounds similar to this compound possess cytotoxic properties against various cancer cell lines. For instance, a related study evaluated several benzamide derivatives against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The results indicated that some derivatives exhibited greater potency than the standard chemotherapy agent cisplatin .

Compound NameCell Line TestedIC50 (µM)Comparison to Cisplatin
Compound 5eMDA-MB-23110More potent
Compound 5fSUIT-215Less potent
Compound 5lHT-298More potent

Inhibition Studies

Inhibition studies have suggested that the compound may act as an inhibitor of specific kinases involved in inflammatory responses. For example, compounds with similar structures have been reported to inhibit p38 MAPK pathways, which play a crucial role in cytokine production and inflammation .

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis and evaluation of related benzamide compounds demonstrated their efficacy against multiple cancer cell lines. The findings revealed that certain modifications in the benzamide structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Study 2: Anti-inflammatory Potential

Research has indicated that tetrazole-containing compounds can exhibit anti-inflammatory properties by inhibiting specific signaling pathways. This compound may similarly influence these pathways, warranting further investigation into its potential as an anti-inflammatory agent .

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